molecular formula C13H16N4O2S B13474131 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane

Katalognummer: B13474131
Molekulargewicht: 292.36 g/mol
InChI-Schlüssel: TUERIQYEKOJLIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes an azide group and a sulfonyl group. The presence of these functional groups makes this compound highly reactive and useful in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the azidoheteroarylation of [1.1.1]propellane. In this strategy, the azido radical is generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing bicyclo[1.1.1]pentane species .

Another method involves the photocatalytic Minisci reaction, which uses mild conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is particularly useful for synthesizing heterocycle-functionalized bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes.

Analyse Chemischer Reaktionen

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane involves the formation of reactive intermediates such as nitrenes and radicals. These intermediates can interact with various molecular targets and pathways, leading to the desired chemical transformations. The azide group plays a crucial role in generating these intermediates, while the sulfonyl group influences the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of an azide group and a sulfonyl group, which provides a distinct reactivity profile and makes it valuable for various applications.

Eigenschaften

Molekularformel

C13H16N4O2S

Molekulargewicht

292.36 g/mol

IUPAC-Name

1-azido-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C13H16N4O2S/c1-10-2-4-12(5-3-10)20(18,19)17-8-11-6-13(7-11,9-17)15-16-14/h2-5,11H,6-9H2,1H3

InChI-Schlüssel

TUERIQYEKOJLIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3)(C2)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.